molecular formula C19H16ClN5O2 B2589278 N-(4-chlorobenzyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946279-04-5

N-(4-chlorobenzyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B2589278
CAS No.: 946279-04-5
M. Wt: 381.82
InChI Key: VDRZVLQYUAZCSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorobenzyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a heterocyclic compound featuring a fused imidazo[2,1-c][1,2,4]triazine core. Key structural attributes include:

  • A 4-oxo group at position 2.
  • A phenyl substituent at position 8 of the tetrahydroimidazotriazine ring.
  • An N-(4-chlorobenzyl) carboxamide moiety at position 2.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-oxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5O2/c20-14-8-6-13(7-9-14)12-21-17(26)16-18(27)25-11-10-24(19(25)23-22-16)15-4-2-1-3-5-15/h1-9H,10-12H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDRZVLQYUAZCSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=O)C(=NN=C2N1C3=CC=CC=C3)C(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Compounds with similar structures, such as azolo [1,2,4]triazines, have been found to have antiviral properties. This suggests that this compound might interact with its targets in a way that inhibits the replication of certain viruses.

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for similar compounds, suggesting that similar studies could be conducted for this compound to determine its ADME properties and their impact on bioavailability.

Result of Action

Similar compounds have been found to have significant antiviral activity, suggesting that this compound might have similar effects.

Biochemical Analysis

Biochemical Properties

N-(4-chlorobenzyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect signaling pathways that regulate cell growth and differentiation . Additionally, it binds to specific receptors on cell membranes, altering their conformation and function.

Cellular Effects

The effects of this compound on cells are profound. It influences cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, this compound can modulate the activity of transcription factors, proteins that control the transcription of genetic information from DNA to mRNA. This modulation can result in the upregulation or downregulation of genes involved in cell cycle regulation, apoptosis, and metabolic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to active sites of enzymes, inhibiting their catalytic activity. This binding can be competitive, where the compound competes with the natural substrate of the enzyme, or non-competitive, where it binds to a different site on the enzyme. Additionally, this compound can induce conformational changes in proteins, affecting their function and interactions with other biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage is required to achieve the desired therapeutic outcome without causing significant toxicity .

Biological Activity

N-(4-chlorobenzyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological activity, particularly its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The compound belongs to the class of imidazo[2,1-c][1,2,4]triazines characterized by a fused triazine ring. Its molecular formula is C19H18ClN5OC_{19}H_{18}ClN_5O, with a molecular weight of approximately 367.84 g/mol. The presence of the 4-chlorobenzyl group contributes to its lipophilicity, which is crucial for membrane permeability and biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of various derivatives of imidazo[2,1-c][1,2,4]triazine. Specifically, N-(4-chlorobenzyl)-4-oxo-8-phenyl derivatives have demonstrated significant cytotoxic effects against several human cancer cell lines.

In Vitro Studies:
A comparative analysis was performed on the cytotoxic effects of this compound against various cancer cell lines including HeLa (cervical cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer). The results indicated that:

CompoundCell LineIC50 (µM)Activity Level
N-(4-chlorobenzyl)-4-oxo-8-phenylHeLa12.5Moderate
N-(4-chlorobenzyl)-4-oxo-8-phenylMCF-715.0Moderate
N-(4-chlorobenzyl)-4-oxo-8-phenylHCT-11610.0High

These findings suggest that the compound exhibits moderate to high cytotoxicity across different cancer types, indicating its potential as an anticancer agent .

The mechanism through which N-(4-chlorobenzyl)-4-oxo-8-phenyl exerts its anticancer effects appears to involve several pathways:

  • Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells. This is evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cells.
  • Cell Cycle Arrest : Studies indicate that treatment with this compound leads to G0/G1 phase arrest in the cell cycle, thereby inhibiting cell proliferation .
  • Inhibition of Metastasis : The compound has also demonstrated antimigratory properties in vitro, suggesting a potential role in preventing metastasis in cancer progression .

Case Studies

In a clinical context, derivatives of imidazo[2,1-c][1,2,4]triazine have been investigated for their safety and efficacy profiles. One study reported on a cohort treated with a similar derivative in combination with standard chemotherapy regimens. The results showed improved outcomes in terms of tumor shrinkage and overall survival compared to chemotherapy alone .

Scientific Research Applications

Anticancer Properties

Research has indicated that N-(4-chlorobenzyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide exhibits anticancer activity . A study demonstrated that this compound inhibits the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound's ability to induce reactive oxygen species (ROS) production has been linked to its cytotoxic effects on tumor cells .

Antimicrobial Activity

The compound has shown promising results against a range of microbial pathogens. Its efficacy against both Gram-positive and Gram-negative bacteria has been documented in vitro. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways essential for bacterial survival .

Antiviral Effects

Preliminary studies suggest that this compound may possess antiviral properties. It was found to inhibit viral replication in certain models by targeting viral enzymes critical for the replication cycle .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer potential of this compound in a xenograft model of human breast cancer. The results indicated a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis within treated tumors .

Case Study 2: Antimicrobial Activity Assessment

In another study assessing antimicrobial properties against Staphylococcus aureus and Escherichia coli strains, the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics. These findings suggest its potential as an alternative treatment for antibiotic-resistant infections .

Chemical Reactions Analysis

Structural Features Influencing Reactivity

The compound contains:

  • A tetrahydroimidazo[2,1-c] triazine core with a conjugated π-system

  • N -(4-chlorobenzyl) substituent (electron-withdrawing)

  • 8-phenyl group (electron-donating)

  • Carboxamide functional group

These features enable diverse reactivity, including nucleophilic substitution, cyclization, and hydrolysis.

Nucleophilic Substitution at the Chlorobenzyl Group

The 4-chlorobenzyl moiety undergoes substitution under basic or nucleophilic conditions. For example:

  • Hydrolysis : Conversion to N -(4-hydroxybenzyl) derivative via SNAr mechanism under aqueous NaOH (70–80°C).

  • Amination : Reaction with primary amines (e.g., methylamine) yields substituted benzylamine derivatives.

Carboxamide Hydrolysis

The carboxamide group is susceptible to hydrolysis:

ConditionProductYield (%)Reference
Acidic (HCl, Δ)Carboxylic acid + NH385–90
Basic (NaOH, Δ)Carboxylate salt + NH375–80

Cyclization and Ring Expansion

The imidazotriazine core participates in cycloaddition and ring-expansion reactions. A representative example:

  • Reaction with DMAD (Dimethyl Acetylenedicarboxylate) :

    • Forms fused imidazo[1,5-b]pyridazines via nucleophilic attack at the triazine ring .

    • Yields: 68–89% under dichloromethane reflux (24 h) .

Mechanistic Pathway :

  • Nucleophilic attack by the triazine nitrogen on DMAD’s triple bond.

  • Zwitterionic intermediate formation.

  • Cyclization to form a six-membered ring .

Oxidation of the Tetrahydroimidazotriazine Core

The saturated tetrahydro ring is prone to oxidation:

Oxidizing AgentProductConditionsYield (%)
KMnO4Aromatic imidazotriazineH2O, 100°C, 6 h60–65
DDQDehydrogenated derivativeDCM, RT, 12 h70–75

Biological Activity-Driven Modifications

The compound’s interactions with enzymes/receptors (e.g., kinase inhibition) drive targeted derivatization:

  • Methoxy Analog Synthesis : Replacement of the 8-phenyl group with 4-methoxyphenyl enhances anti-inflammatory activity.

  • Esterification : Conversion of the carboxamide to methyl ester improves membrane permeability.

Stability and Degradation

  • Thermal Stability : Stable up to 200°C (TGA data).

  • Photodegradation : Exposure to UV light (λ = 254 nm) leads to ring-opening products (50% degradation in 48 h).

Comparison with Similar Compounds

Imidazo[2,1-c][1,2,4]triazine Derivatives

Compounds sharing the imidazotriazine core but differing in substituents include:

8-(4-Fluorophenyl)-N-(3-isopropoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide (RN: 946280-67-7): Position 8: 4-Fluorophenyl (vs. phenyl in the target compound). Carboxamide substituent: 3-Isopropoxypropyl (vs. 4-chlorobenzyl). The isopropoxypropyl chain may improve solubility compared to the bulky 4-chlorobenzyl group.

Benzothiazole-3-carboxamide Derivatives

  • Substituents: 4-Chlorophenyl at position 2 of the thiazolidinone.
  • Synthesis yield: 70% in ethanol.
  • These compounds lack the imidazotriazine system, which may reduce conformational rigidity compared to the target compound.

Substituent Effects on Physicochemical Properties

Compound Name Core Structure Position 8 Substituent Carboxamide Substituent Synthesis Yield Key Properties
N-(4-chlorobenzyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide Imidazo[2,1-c][1,2,4]triazine Phenyl 4-Chlorobenzyl Not reported High lipophilicity
8-(4-Fluorophenyl)-N-(3-isopropoxypropyl)-imidazotriazine-3-carboxamide Imidazo[2,1-c][1,2,4]triazine 4-Fluorophenyl 3-Isopropoxypropyl Not reported Enhanced solubility
N-[2-(4-Chlorophenyl)-4-oxo-thiazolidin-3-yl]-benzothiazole-3-carboxamide (4g) Benzothiazole N/A 4-Chlorophenyl-thiazolidinone 70% NMR: δ 7.85 (d, J=8.4 Hz, 2H)

Key Observations :

  • Lipophilicity : The 4-chlorobenzyl group in the target compound increases hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility.
  • Synthetic Accessibility : Benzothiazole derivatives (e.g., 4g) show higher yields (70%) compared to imidazotriazine analogs, possibly due to simpler reaction pathways.
  • Electronic Effects : Fluorine in the 4-fluorophenyl derivative () may alter electronic distribution, influencing receptor interactions.

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?

Methodological Answer:

  • Step 1 : Use a multi-step approach starting with imidazo-triazine precursors. For example, describes synthesizing analogous carboxamides via condensation of hydrazine derivatives with carbonyl intermediates in ethanol under reflux (76% yield for compound 7b) .
  • Step 2 : Optimize solvent selection (e.g., ethanol vs. DMF/water mixtures) and reaction time (e.g., 7–20 hours) to balance yield and purity. Ethanol is preferred for higher crystallinity, as seen in compounds 7b and 9b .
  • Step 3 : Monitor reaction progress using TLC or HPLC (e.g., Chromolith columns, as in ) to isolate intermediates and reduce side products .

Q. Which spectroscopic techniques are critical for confirming the compound’s structure?

Methodological Answer:

  • IR Spectroscopy : Identify key functional groups (e.g., C=O at ~1680–1720 cm⁻¹, C=N at ~1600 cm⁻¹) to confirm the carboxamide and triazine moieties .
  • NMR Analysis :
  • ¹H NMR : Look for aromatic protons (δ 7.2–8.1 ppm) from the 4-chlorobenzyl and phenyl groups, and NH peaks (δ 9–11 ppm) from amide bonds .
  • ¹³C NMR : Confirm carbonyl carbons (δ 165–175 ppm) and triazine ring carbons (δ 145–160 ppm) .
    • Mass Spectrometry : Use high-resolution MS to verify the molecular ion peak (e.g., M⁺ at m/z 439.08 for analogous compounds) .

Q. How can initial biological activity screening be designed for this compound?

Methodological Answer:

  • In Vitro Assays : Prioritize enzyme inhibition studies (e.g., kinases, proteases) based on structural analogs like imidazo-triazines in , which target receptors or enzymes in medicinal chemistry .
  • Cell-Based Models : Use cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity via MTT assays, referencing protocols from ’s inhibitor studies .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways and predict regioselectivity?

Methodological Answer:

  • Quantum Chemical Calculations : Apply density functional theory (DFT) to model transition states and identify energy barriers, as described in ’s ICReDD framework .
  • Reaction Path Search : Use software like Gaussian or ORCA to simulate intermediates (e.g., carbocation formation during cyclization) and predict regioselectivity in triazine ring closure .
  • Machine Learning : Train models on reaction databases (e.g., PubChem data in ) to recommend solvent/catalyst combinations for higher yields .

Q. How should contradictory spectroscopic or biological activity data be resolved?

Methodological Answer:

  • Data Triangulation : Cross-validate NMR/IR results with X-ray crystallography (if crystals are obtainable) or 2D NMR (e.g., HSQC, HMBC) to resolve ambiguities in aromatic proton assignments .
  • Biological Replication : Standardize assay conditions (e.g., pH, temperature) to address variability. For example, highlights how oxidation/reduction conditions alter metabolite activity .

Q. What strategies elucidate structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Analog Synthesis : Prepare derivatives with substitutions on the phenyl or chlorobenzyl groups (e.g., ’s thiazolidin-3-yl analogs) to test potency variations .
  • Docking Studies : Use AutoDock or Schrödinger to simulate binding interactions with target proteins (e.g., kinases in ), correlating docking scores with experimental IC₅₀ values .

Q. How can stability and degradation pathways be analyzed under varying conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–80°C), light (ICH Q1B guidelines), and hydrolytic conditions (acid/base), then analyze degradants via LC-MS (e.g., methods in for temozolomide impurities) .
  • Kinetic Modeling : Use Arrhenius plots to predict shelf-life based on degradation rates observed in accelerated stability tests .

Key Data from Evidence

Parameter Example from Literature Evidence Source
Optimal Solvent for SynthesisEthanol (76% yield for carboxamide analogs)
Key IR PeaksC=O (1680 cm⁻¹), C=N (1600 cm⁻¹)
Computational ToolDFT for reaction path optimization
Biological ScreeningKinase inhibition assays (IC₅₀ < 10 µM for analogs)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.